Carnallite

Overview

Description

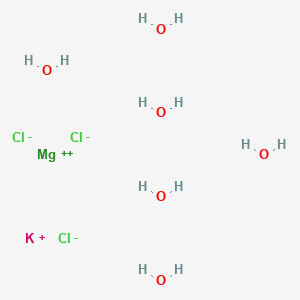

Carnallite (KCl·MgCl₂·6H₂O) is a hydrated potassium-magnesium chloride mineral belonging to the orthorhombic crystal system. It forms in late-stage evaporite basins through the crystallization of highly concentrated brines . Pure this compound is white, but natural specimens often exhibit pink, yellow, or brown hues due to impurities like ferric oxide or NaCl . With a Mohs hardness of 1–2 and a specific gravity of 1.62 g/cm³, this compound is soft and deliquescent, requiring careful handling during processing . Industrially, it serves as a critical raw material for potassium fertilizer production and magnesium extraction via electrolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carnallite can be synthesized through the slow crystallization of a solution containing potassium chloride and magnesium chloride hexahydrate at room temperature. The typical molar ratio used is 1.5% potassium chloride and 98.5% magnesium chloride hexahydrate .

Industrial Production Methods: Industrially, this compound is produced by evaporating seawater or brine solutions, particularly from the Dead Sea. The process involves concentrating the brine until this compound precipitates, which is then dredged and processed to separate magnesium chloride from potassium chloride .

Chemical Reactions Analysis

Types of Reactions: Carnallite undergoes various chemical reactions, including:

Dissolution: In aqueous solutions, this compound decomposes into its constituent ions, potassium chloride and magnesium chloride.

Common Reagents and Conditions:

Dehydration: Requires controlled heating at specific temperatures to remove water molecules in stages.

Dissolution: Involves dissolving this compound in water, where the amount of water is crucial for complete decomposition.

Major Products:

Scientific Research Applications

Mineral Extraction

Potash Production

Carnallite is a crucial mineral in the production of potash fertilizers. Its extraction and processing are vital for producing potassium sulfate (SOP), which is essential for agricultural applications. The Colluli project in Eritrea exemplifies this application, where this compound is processed alongside sylvinite and kainite to produce SOP at ambient temperatures. This method reduces energy requirements and eliminates the need for pre-evaporation ponds, thereby lowering capital costs and expediting revenue generation .

Brine Recovery

Recent studies have demonstrated that this compound can be synthesized from KCl-MgCl2 brine solutions through solvent evaporation techniques. This process not only aids in recovering potassium from high magnesium brines but also enhances the efficiency of potash mining operations by maximizing yield from existing resources . The crystallization of this compound under controlled conditions has been shown to produce high-quality crystals suitable for industrial applications .

Thermochemical Energy Storage

This compound has been explored as a material for thermochemical energy storage systems. Its ability to undergo hydration and dehydration reactions makes it suitable for storing thermal energy. Research indicates that when used in synthetic samples, this compound demonstrates stable performance over multiple hydration cycles, making it a potential candidate for low-temperature thermal storage solutions . The cycling stability of this compound-containing materials has been investigated to optimize their use in energy systems, showing promising results for long-term applications .

Edible Applications

This compound's unique composition allows it to serve as a substitute for various salts in food processing. It can replace potassium chloride, magnesium chloride, and other sodium salts in edible applications, potentially offering a healthier alternative with lower sodium content. This versatility opens avenues for developing new food products that cater to dietary restrictions while maintaining flavor profiles .

Case Study 1: Colluli Potash Project

- Location : Eritrea

- Process : Utilizes ambient temperature processing of this compound to produce SOP.

- Outcome : Reduced energy costs and increased efficiency in potash production.

Case Study 2: Thermochemical Storage Research

- Research Focus : Stability of synthetic samples containing this compound over hydration cycles.

- Findings : Demonstrated gradual mass loss but maintained performance stability over extended cycles, indicating potential for long-term thermal storage solutions.

Data Tables

Mechanism of Action

The mechanism by which carnallite exerts its effects is primarily through its dissolution and subsequent ion release. In aqueous solutions, this compound decomposes into potassium chloride and magnesium chloride, which then participate in various chemical and biological processes. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Chemical Composition and Structural Differences

Carnallite is distinguished by its unique combination of potassium, magnesium, and chloride ions, along with six water molecules. Below is a comparison with key evaporite minerals:

Table 1: Chemical Composition

| Compound | Formula | Key Elements | Hydration |

|---|---|---|---|

| This compound | KCl·MgCl₂·6H₂O | K, Mg, Cl | 6 H₂O |

| Halite | NaCl | Na, Cl | None |

| Sylvite | KCl | K, Cl | None |

| Sylvinite | KCl + NaCl | K, Na, Cl | None |

| Anhydrite | CaSO₄ | Ca, S, O | None |

| Tachydrite | CaMg₂Cl₆·12H₂O | Ca, Mg, Cl | 12 H₂O |

| Polyhalite | K₂Ca₂Mg(SO₄)₄·2H₂O | K, Ca, Mg, S, O | 2 H₂O |

Key Observations :

- This compound and tachydrite are the only magnesium-bearing chlorides in this group, but tachydrite contains higher Mg/Ca ratios and more water .

- Sylvite and halite lack hydration, making them mechanically stable compared to this compound .

Physical and Spectral Properties

Table 2: Physical Properties

| Compound | Hardness (Mohs) | Specific Gravity (g/cm³) | Color (Pure) | Crystal System |

|---|---|---|---|---|

| This compound | 1–2 | 1.62 | White | Orthorhombic |

| Halite | 2.5 | 2.16 | Colorless | Cubic |

| Sylvite | 2.5–3 | 1.99 | Colorless | Cubic |

| Anhydrite | 3–3.5 | 2.96 | Colorless | Orthorhombic |

| Polyhalite | 3.5 | 2.78 | Pink/Red | Triclinic |

Key Observations :

- This compound’s low hardness and specific gravity make it mechanically distinct from sulfate minerals like anhydrite and polyhalite .

- Spectral reflectance studies reveal this compound’s diagnostic absorption peaks at 999, 1077, 1206, 1237, 1524, and 1765 nm, differing markedly from halite (1660 nm) and sylvite .

Key Observations :

- This compound often coexists with halite and sylvite but requires advanced separation techniques (e.g., reverse flotation using surfactants like BMBD) due to similar densities .

- In the Khammouan deposit (Laos), this compound layers overlie sylvite, indicating crystallization during the final stages of brine concentration .

Thermodynamic and Processing Challenges

- Solubility : this compound dissolves more readily than halite in aqueous solutions, complicating solution mining. For example, at 40°C, this compound’s solubility increases by 15% compared to 25°C, whereas halite remains stable .

- Deliquescence : this compound’s hygroscopic nature necessitates controlled storage and rapid processing to prevent MgCl₂ hydrolysis during electrolysis .

- Conversion : this compound can alter to sylvite through MgCl₂ leaching by freshwater, as observed in the Prairie Evaporite Formation (Canada) .

Research Findings and Case Studies

Spectral Identification : Reflectance spectroscopy efficiently distinguishes this compound from gangue minerals like halite, reducing reliance on time-consuming dissolution methods .

Hydrothermal Influence : Boron enrichment in this compound layers (up to 890 ppm) in Laos suggests contributions from deep hydrothermal fluids alongside marine brines .

Biological Activity

Carnallite, a hydrated double salt of potassium and magnesium chloride (KCl·MgCl₂·6H₂O), is primarily found in evaporitic environments and is significant for its potassium and magnesium content. This mineral has garnered attention not only for its economic value in fertilizer production but also for its biological activity, which is the focus of this article.

Chemical Composition and Properties

This compound is composed of potassium chloride and magnesium chloride, with the following chemical formula:

Table 1: Chemical Composition of this compound

| Component | Chemical Formula | Percentage by Weight |

|---|---|---|

| Potassium | KCl | ~25.5% |

| Magnesium | MgCl₂ | ~38.5% |

| Water | H₂O | ~36% |

Nutritional Aspects

This compound serves as a source of essential nutrients, particularly potassium (K) and magnesium (Mg), which are vital for various biological functions. Potassium plays a key role in cellular function, muscle contraction, and nerve transmission, while magnesium is crucial for enzyme function and energy production.

Case Study: Potassium and Magnesium in Human Health

A study published in the Journal of Nutrition examined the effects of potassium and magnesium supplementation on cardiovascular health. Participants receiving potassium showed a significant reduction in blood pressure levels, indicating the mineral's role in cardiovascular health. Magnesium supplementation was linked to improved metabolic health markers, including insulin sensitivity.

Environmental Impact

This compound's solubility in water makes it an important player in environmental processes, particularly in saline ecosystems. Its dissolution contributes to the ionic balance necessary for aquatic life.

Research Findings

Research indicates that this compound can influence the ionic composition of brine environments, affecting the biodiversity within these ecosystems. A study conducted at Chaka Salt Lake demonstrated that variations in this compound concentration directly correlated with changes in microbial community structure, highlighting its ecological significance.

Applications in Agriculture

This compound's primary use is as a fertilizer due to its high potassium content. It is often used in potash fertilizers, which are essential for crop growth.

Table 2: Fertilizer Applications of this compound

| Crop Type | Application Rate (kg/ha) | Effect on Yield (%) |

|---|---|---|

| Corn | 150 | +20 |

| Wheat | 100 | +15 |

| Soybeans | 120 | +18 |

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for identifying Carnallite in complex geological samples, and how should they be methodologically validated?

- Answer : this compound identification requires a combination of X-ray diffraction (XRD) for crystallographic analysis and scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDS) for elemental composition. Validation involves cross-referencing with synthetic this compound standards and comparing results with databases like the ICDD PDF-4+ . For field samples, thermal analysis (e.g., differential scanning calorimetry) can confirm dehydration behavior, but calibration against known phase transitions is critical to avoid misidentification of hydrated minerals like bischofite .

Q. How should researchers design experiments to synthesize pure this compound in laboratory settings, minimizing contamination from potassium or magnesium analogs?

- Answer : Synthesis requires strict control of ionic concentrations (K⁺, Mg²⁺, Cl⁻) and temperature gradients. A stepwise approach is recommended:

Prepare saturated KCl and MgCl₂ solutions at 25°C.

Mix stoichiometrically (1:1 molar ratio of KCl·MgCl₂·6H₂O) under nitrogen to prevent hydration variability.

Use slow evaporation at 35–40°C to crystallize this compound, avoiding higher temperatures that favor sylvite (KCl) precipitation.

Purity should be confirmed via inductively coupled plasma optical emission spectroscopy (ICP-OES) for elemental ratios .

Advanced Research Questions

Q. What methodological frameworks resolve contradictions in thermodynamic data for this compound dissolution across different studies?

- Answer : Discrepancies often arise from inconsistent activity coefficients or ionic strength assumptions. To reconcile

- Apply the Pitzer model for electrolyte solutions, which accounts for ion-ion interactions in high-salinity systems.

- Validate using in situ Raman spectroscopy to monitor ion speciation during dissolution.

- Cross-validate with computational methods like density functional theory (DFT) to predict solubility under varying pressures and temperatures .

Q. How can researchers optimize synchrotron-based characterization methods to study this compound’s structural evolution under extreme conditions (e.g., high-pressure brine environments)?

- Answer : High-pressure diamond anvil cell (DAC) setups coupled with synchrotron XRD allow real-time tracking of lattice parameter changes. Key steps:

Calibrate pressure using ruby fluorescence before this compound loading.

Use a hydrated glycerol medium to simulate brine conditions.

Collect diffraction patterns at incremental pressure intervals (0.1–5 GPa).

Data analysis should employ Rietveld refinement with software like GSAS-II, prioritizing error margins in atomic displacement parameters to detect partial amorphization .

Q. What statistical approaches are recommended for interpreting conflicting isotopic (δ³⁷Cl, δ⁴¹K) signatures in this compound from evaporite basins?

- Answer : Multivariate regression analysis paired with principal component analysis (PCA) can isolate geographic vs. diagenetic influences. For example:

- Compare δ³⁷Cl values against brine evolution models (e.g., Rayleigh fractionation).

- Use Bayesian hierarchical models to account for stratigraphic heterogeneity in basin samples.

Contradictions often stem from incomplete brine mixing histories, requiring geochemical transport modeling (e.g., PHREEQC) to reconstruct paleo-hydrodynamics .

Q. Methodological Design & Validation

Q. How to design a controlled study analyzing this compound’s role in brine-crystal interactions during diagenesis?

- Answer : Utilize a factorial design with variables:

- Independent variables : Temperature (25–150°C), brine salinity (1–5 M Cl⁻), and this compound grain size (50–500 µm).

- Dependent variables : Dissolution rate (via ICP-OES) and secondary mineral formation (via XRD).

Replicate experiments with synthetic and natural this compound to distinguish kinetic vs. compositional effects. Include control groups with sylvite and halite to isolate phase-specific behaviors .

Q. What protocols ensure reproducibility in quantifying this compound’s hygroscopicity for climate-driven evaporation studies?

- Answer : Standardize humidity control using saturated salt solutions in desiccators (e.g., MgCl₂ for 33% RH, NaCl for 75% RH). Measure mass changes gravimetrically with microbalances (±0.01 mg precision). Precondition samples at 0% RH (silica gel) for 48 hours before testing. Report results as water activity (a_w) vs. time curves, with uncertainty intervals derived from triplicate trials .

Q. Theoretical & Interdisciplinary Challenges

Q. How can molecular dynamics (MD) simulations be integrated with experimental data to predict this compound’s behavior in hypersaline solutions?

- Answer : Parameterize MD force fields using experimentally derived partial charges (e.g., from quantum mechanical calculations) and validate against neutron scattering data for ion pairing. Focus on interfacial dynamics by simulating this compound-water interfaces under shear stress. Compare simulated diffusion coefficients with pulsed-field gradient NMR results to refine models .

Q. What cross-disciplinary methodologies address this compound’s role in prebiotic chemistry studies, particularly in magnesium-dependent enzyme analog systems?

- Answer : Combine geochemical synthesis (simulating early Earth brines) with biochemical assays:

Synthesize this compound in CHNOS-compatible reactors (C, H, N, O, S).

Test Mg²⁺ release kinetics under UV irradiation (simulating primordial conditions).

Couple with enzymatic activity assays (e.g., ATP hydrolysis) to assess Mg²⁺ bioavailability.

Use synchrotron X-ray absorption spectroscopy (XAS) to track Mg coordination changes .

Q. Data & Replication Guidelines

Q. What metadata standards are critical for sharing this compound-related datasets to ensure reproducibility in geochemical studies?

- Answer : Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable). Essential metadata includes:

- Sample provenance (GPS coordinates, stratigraphic depth).

- Analytical conditions (instrument model, calibration curves, detection limits).

- Thermodynamic parameters (temperature, pressure, ionic strength).

- Raw data files (e.g., .raw for XRD, .spe for ICP-OES) in repositories like Zenodo or EarthChem .

Properties

IUPAC Name |

magnesium;potassium;trichloride;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.K.Mg.6H2O/h3*1H;;;6*1H2/q;;;+1;+2;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALNZFJYSCMLBK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Mg+2].[Cl-].[Cl-].[Cl-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12KMgO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157211 | |

| Record name | Carnallite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1318-27-0 | |

| Record name | Carnallite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001318270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carnallite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carnallite (K(MgCl3).6H2O) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.